molecular formula C10H16O B12574084 9-Decen-6-yn-1-ol CAS No. 197901-51-2

9-Decen-6-yn-1-ol

Cat. No.: B12574084
CAS No.: 197901-51-2
M. Wt: 152.23 g/mol
InChI Key: HSLXEQVCALQGCB-UHFFFAOYSA-N
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Description

9-Decen-6-yn-1-ol is an organic compound with the molecular formula C10H16O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Decen-6-yn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 9-Decyne, which can be achieved using a Lindlar catalyst to selectively reduce the triple bond to a double bond, forming this compound. Another approach involves the hydroboration-oxidation of 9-Decyne, where the alkyne is first converted to a borane intermediate, followed by oxidation to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of supported palladium or platinum catalysts in the presence of hydrogen gas is a common method for the selective reduction of alkynes to alkenes, which can then be further processed to obtain the alcohol.

Chemical Reactions Analysis

Types of Reactions: 9-Decen-6-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9-Decenoic acid or 9-Decenal, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the triple bond can yield 9-Decen-1-ol, while further reduction can produce 9-Decanol.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is typically used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: 9-Decenoic acid, 9-Decenal

    Reduction: 9-Decen-1-ol, 9-Decanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

9-Decen-6-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkynes and alkenes.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Decen-6-yn-1-ol involves its interaction with various molecular targets and pathways. The presence of both a double bond and a triple bond allows the compound to participate in a variety of chemical reactions, including addition and substitution reactions. These reactions can lead to the formation of new chemical entities with distinct biological activities. The hydroxyl group in this compound also plays a crucial role in its reactivity, enabling the formation of hydrogen bonds and facilitating interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

    9-Decen-1-ol: Similar in structure but lacks the triple bond, making it less versatile in certain chemical reactions.

    9-Decyn-1-ol: Contains a triple bond but lacks the double bond, limiting its reactivity compared to 9-Decen-6-yn-1-ol.

    1-Decanol: A saturated alcohol with no double or triple bonds, resulting in different chemical properties and reactivity.

Uniqueness: this compound is unique due to its combination of a double bond, a triple bond, and a hydroxyl group. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a versatile compound for scientific research.

Properties

CAS No.

197901-51-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

dec-9-en-6-yn-1-ol

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3,6-10H2

InChI Key

HSLXEQVCALQGCB-UHFFFAOYSA-N

Canonical SMILES

C=CCC#CCCCCCO

Origin of Product

United States

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